molecular formula C8H14O B8106538 (R)-TCO-OH

(R)-TCO-OH

Cat. No.: B8106538
M. Wt: 126.20 g/mol
InChI Key: UCPDHOTYYDHPEN-CMLYIYFCSA-N
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Description

(E)-Cyclooct-4-enol is an organic compound characterized by a cyclooctane ring with a double bond at the 4th position and a hydroxyl group (-OH) attached to the 4th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-TCO-OH typically involves the following steps:

    Cyclooctene Formation: Cyclooctene can be synthesized through the ring-closing metathesis of 1,8-nonadiene using a suitable catalyst such as Grubbs’ catalyst.

    Hydroboration-Oxidation: The double bond in cyclooctene is subjected to hydroboration-oxidation to introduce the hydroxyl group. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-Cyclooct-4-enol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bond can be reduced to form cyclooctanol using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Cyclooctanone, cyclooctanal

    Reduction: Cyclooctanol

    Substitution: Cyclooctyl chloride, cyclooctyl bromide

Scientific Research Applications

(E)-Cyclooct-4-enol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-TCO-OH involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in reactions that modify the compound’s structure and function.

Comparison with Similar Compounds

    Cyclooctanol: Lacks the double bond present in (R)-TCO-OH.

    Cyclooctanone: Contains a carbonyl group instead of a hydroxyl group.

    Cyclooctene: Lacks the hydroxyl group.

Uniqueness: (E)-Cyclooct-4-enol is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

(1R,4E)-cyclooct-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDHOTYYDHPEN-CMLYIYFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85081-69-2
Record name 85081-69-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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